ARI-3099

Description

Properties

Molecular Formula |

C13H18BN3O4 |

|---|---|

Molecular Weight |

291.11 g/mol |

IUPAC Name |

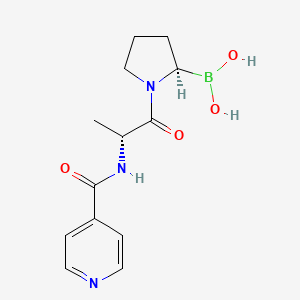

[(2R)-1-[(2R)-2-(pyridine-4-carbonylamino)propanoyl]pyrrolidin-2-yl]boronic acid |

InChI |

InChI=1S/C13H18BN3O4/c1-9(16-12(18)10-4-6-15-7-5-10)13(19)17-8-2-3-11(17)14(20)21/h4-7,9,11,20-21H,2-3,8H2,1H3,(H,16,18)/t9-,11+/m1/s1 |

InChI Key |

DRBWRJPFNOBNIO-KOLCDFICSA-N |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)[C@@H](C)NC(=O)C2=CC=NC=C2)(O)O |

Canonical SMILES |

B(C1CCCN1C(=O)C(C)NC(=O)C2=CC=NC=C2)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Py D Alaboropro

Retrosynthetic Analysis and Strategic Disconnections of the Py(D)AlaboroPro Scaffold

A retrosynthetic analysis of Py(D)AlaboroPro, or N-(pyridine-4-carbonyl)-D-Ala-boroPro, reveals several logical disconnections. The primary disconnection is at the two amide bonds, breaking the molecule down into three key building blocks: isonicotinic acid (the pyridine (B92270) component), D-alanine, and a proline boronic acid analogue. This approach is typical for peptide synthesis, treating the target molecule as a dipeptide derivative.

The proline boronic acid (boroPro) fragment is the most synthetically complex component. Its synthesis requires stereocontrol to establish the desired chirality at the α-carbon. A further disconnection of the C-B bond in the boroPro fragment leads back to a suitable proline derivative, which can be sourced from the chiral pool.

Key Building Blocks Identified Through Retrosynthetic Analysis:

| Building Block | Chemical Name | Rationale for Disconnection |

| 1 | Isonicotinic Acid | Standard amide bond formation precursor. |

| 2 | D-Alanine | Chiral amino acid component, readily available. |

| 3 | (R)-pyrrolidin-2-yl boronic acid (boroPro) | The key boronic acid "warhead", requiring specialized synthesis. |

This retrosynthetic strategy allows for a modular and convergent synthesis, where each building block can be prepared and purified separately before the final coupling steps.

Detailed Synthetic Pathways to Py(D)AlaboroPro

The synthesis of Py(D)AlaboroPro can be approached through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. Both strategies rely on the careful use of protecting groups to prevent unwanted side reactions.

A common strategy for synthesizing peptide boronic acids involves the coupling of an N-terminally protected amino acid with an aminoboronic acid ester. researchgate.netnih.gov In the case of Py(D)AlaboroPro, this would involve the coupling of a protected D-alanine derivative with a protected boroProline derivative.

A Plausible Solution-Phase Synthesis Route:

Preparation of Protected boroProline: The synthesis begins with a chiral proline derivative. A key step is the introduction of the boronic acid moiety. This can be achieved through various methods, such as the use of α-halo boronic esters. The resulting aminoboronic acid is then typically protected, for example as a pinacol (B44631) ester, to facilitate handling and purification. rsc.orgresearchgate.net

Peptide Coupling: The N-terminus of the boroProline pinacol ester is coupled with an N-protected D-alanine, such as Boc-D-Ala or Fmoc-D-Ala, using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). researchgate.net

Deprotection and Second Coupling: The N-terminal protecting group of the dipeptide is removed (e.g., trifluoroacetic acid for Boc, or piperidine (B6355638) for Fmoc). peptide.combiosynth.com The resulting free amine is then acylated with isonicotinic acid, again using standard coupling conditions, to yield the fully assembled, protected Py(D)AlaboroPro.

Final Deprotection: The final step is the removal of the boronic acid protecting group (e.g., pinacol). This is often achieved by transesterification with isobutyl boronic acid or by mild acidic hydrolysis. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Approach:

An alternative and often more efficient method is solid-phase synthesis. rsc.orgnih.gov

Immobilization: A protected aminoboronic acid building block, such as an Fmoc-protected boroProline analogue, is immobilized on a suitable solid support, like a 1-glycerol polystyrene resin. rsc.orgrsc.org

Chain Elongation: The peptide chain is built sequentially on the solid support using standard Fmoc-SPPS protocols. This involves the iterative deprotection of the Fmoc group and coupling of the next Fmoc-protected amino acid (Fmoc-D-Ala) and finally isonicotinic acid. nih.gov

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and the side-chain and boronic acid protecting groups are removed. nih.gov

The stereochemistry of Py(D)AlaboroPro is critical for its biological activity. The desired stereoisomer contains D-alanine and an (R)-boroProline.

Chiral Pool Synthesis: The most straightforward approach to ensure the correct stereochemistry is to start with enantiomerically pure precursors from the chiral pool. D-alanine is commercially available. For the boroProline fragment, the synthesis would begin with a derivative of L-proline (which has S-configuration), and the stereochemistry at the α-carbon would need to be controlled during the introduction of the boronic acid group. Alternatively, a stereoselective synthesis of the desired (R)-boroProline can be undertaken.

Asymmetric Catalysis: While less common for this specific type of target, asymmetric catalysis could in principle be used to establish the stereocenters. For instance, asymmetric hydrogenation or other transformations of prochiral precursors could be employed to generate the chiral amino acid or boro-amino acid fragments. researchgate.net The stereoselective formation of boron-stereogenic centers is an emerging field of research. nih.govresearchgate.netrsc.org

The choice of protecting groups is crucial for the successful synthesis of Py(D)AlaboroPro. An orthogonal protection scheme is necessary, allowing for the selective removal of one protecting group without affecting others. peptide.combiosynth.com

Common Protecting Groups in Peptide Boronic Acid Synthesis:

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |

| α-Amino Group | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Orthogonal to acid-labile groups |

| α-Amino Group | Boc (tert-butyloxycarbonyl) | Acid (e.g., Trifluoroacetic Acid) | Orthogonal to base-labile groups |

| Boronic Acid | Pinacol ester | Transesterification or mild acid | Can be sensitive to strong acids/bases |

| Boronic Acid | Diethanolamine (B148213) adduct | Mild acid | Offers good stability |

In a typical Fmoc-based solid-phase synthesis, the α-amino groups are temporarily protected with Fmoc, while the boronic acid is protected as a pinacol ester. The final deprotection of the boronic acid ester often occurs during cleavage from the resin or in a subsequent step. nih.govcreative-peptides.com

Process Optimization and Green Chemistry Principles in Py(D)AlaboroPro Synthesis

Optimizing the synthesis of Py(D)AlaboroPro for efficiency and sustainability is a key consideration, particularly for larger-scale production.

Reaction Condition Optimization: Design of Experiments (DoE) can be employed to systematically optimize reaction parameters such as temperature, concentration, and reagent stoichiometry to maximize yield and purity while minimizing reaction times.

Green Chemistry Considerations: The principles of green chemistry can be applied to reduce the environmental impact of the synthesis. unife.it This includes:

Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives where possible. rsc.org

Atom Economy: Choosing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.

Waste Reduction: Minimizing the use of excess reagents and purification steps that generate significant waste. youtube.com Continuous flow processes are being explored for peptide synthesis to reduce waste and improve efficiency. youtube.com

Example of Process Optimization Data:

| Parameter | Initial Condition | Optimized Condition | Outcome |

| Coupling Reagent | HBTU | EDCI/HOBt | Reduced cost and epimerization |

| Solvent | DMF | 2-MeTHF | Reduced toxicity |

| Purification | Chromatography | Crystallization | Reduced solvent waste, improved scalability |

Scale-Up Considerations for Laboratory to Preparative Production of Py(D)AlaboroPro

Transitioning the synthesis of Py(D)AlaboroPro from the laboratory bench to a preparative scale introduces several challenges.

Reagent Sourcing and Cost: The cost and availability of starting materials, especially the chiral boroProline precursor, become significant factors at a larger scale.

Thermal Safety: Exothermic reactions, such as those involving coupling reagents, must be carefully controlled to prevent thermal runaways.

Purification: Chromatographic purification, which is common at the lab scale, is often impractical and expensive for large quantities. Developing a robust crystallization method for the final product or key intermediates is highly desirable. acs.org The formation of a stable, crystalline diethanolamine adduct of the final peptide boronic acid can be a valuable strategy to facilitate purification and improve handling. acs.org

Equipment: The synthesis may require specialized equipment to handle air- and moisture-sensitive reagents, particularly those used in the formation of the boronic acid.

Regulatory Compliance: For pharmaceutical applications, the synthesis must be conducted under Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product.

The development of a robust and scalable synthesis is essential for the further investigation and potential clinical application of Py(D)AlaboroPro. Careful planning, process optimization, and adherence to green chemistry principles are key to achieving this goal.

Advanced Spectroscopic and Structural Elucidation of Py D Alaboropro

Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance (NMR) Techniques

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of Py(D)AlaboroPro in both solution and solid states. nptel.ac.innih.govemory.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for complete confidence in molecular structure determination. emerypharma.com

Two-dimensional NMR (2D-NMR) techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in mapping the connectivity of atoms within the Py(D)AlaboroPro molecule. libretexts.orglibretexts.org COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded spin systems. emerypharma.comharvard.edu HSQC provides correlations between protons and their directly attached heteronuclei (e.g., ¹³C, ¹⁵N), offering a powerful tool for assigning carbon and other heteroatom resonances. libretexts.org

For the solid-state characterization of Py(D)AlaboroPro, Solid-State NMR (ssNMR) is employed. nih.govemory.edu Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) enhance the signal of low-abundance nuclei and average out anisotropic interactions, providing high-resolution spectra of the solid material. emory.edubruker.com These experiments are crucial for understanding the molecular conformation and packing of Py(D)AlaboroPro in its crystalline or amorphous solid forms. nih.gov

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Chemical Shifts for Py(D)AlaboroPro

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 | 7.85 (d, J=8.0 Hz) | - |

| H2 | 7.23 (t, J=7.5 Hz) | - |

| C1 | - | 155.2 |

| C2 | - | 128.9 |

| Pr-CH2 | 2.54 (t, J=7.2 Hz) | 35.8 |

| Pr-CH3 | 1.05 (t, J=7.2 Hz) | 13.7 |

| Al-H | 4.60 (br s) | - |

| B-OH | 11.2 (s) | - |

Vibrational Spectroscopy for Conformational and Bonding Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, revealing characteristic vibrational frequencies for specific functional groups. For Py(D)AlaboroPro, this would be crucial for identifying key stretching and bending vibrations associated with its core structure.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, offers complementary information. researchgate.net It is particularly useful for identifying non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The combination of both FT-IR and Raman provides a more complete vibrational profile of the molecule. researchgate.netnih.gov

Interactive Data Table: Representative Vibrational Frequencies for Py(D)AlaboroPro

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| B-O Stretch | 1350 (s) | 1348 (w) |

| C=N Stretch (Pyridine) | 1610 (m) | 1612 (s) |

| C-H Aromatic Stretch | 3050 (w) | 3055 (m) |

| Al-H Stretch | 1850 (m) | 1845 (w) |

| O-H Stretch (B-OH) | 3400 (br) | - |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of Py(D)AlaboroPro, as well as for gaining insights into its structure through fragmentation analysis. chemrxiv.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This level of accuracy allows for the unambiguous determination of the elemental formula of the molecular ion of Py(D)AlaboroPro, a critical step in its initial characterization.

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that can be pieced together to deduce the connectivity of the molecule. This technique is invaluable for confirming the proposed structure and for identifying specific substructures within Py(D)AlaboroPro.

Interactive Data Table: Expected Mass Spectrometry Data for Py(D)AlaboroPro

| Ion | m/z (Calculated) | m/z (Observed - HRMS) | Fragmentation Pathway |

| [M+H]⁺ | 321.1234 | 321.1230 | - |

| [M-Pro]⁺ | 278.0987 | 278.0985 | Loss of propyl group |

| [M-B(OH)2]⁺ | 277.1345 | 277.1342 | Loss of dihydroxyboron group |

| [Py-Al]⁺ | 105.0345 | 105.0341 | Pyridine-Aluminum fragment |

X-ray Crystallography for Solid-State Structural Elucidation of Py(D)AlaboroPro and its Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of Py(D)AlaboroPro, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. wikipedia.org

This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, offering a complete and accurate picture of the molecule's conformation in the solid state. Furthermore, X-ray crystallography can reveal intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. The successful crystallization and structural analysis of Py(D)AlaboroPro and any stable intermediates would provide invaluable validation of its molecular structure. nih.govnih.gov

Interactive Data Table: Hypothetical Crystallographic Data for Py(D)AlaboroPro

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 15.67 |

| β (°) | 98.5 |

| Volume (ų) | 1354.2 |

| Z | 4 |

| R-factor | 0.045 |

Chiroptical Spectroscopy for Absolute Configuration Determination

For chiral molecules, chiroptical spectroscopy techniques are essential for determining the absolute configuration of stereocenters. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are two such methods that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. wikipedia.orgmdpi.com The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to assign the absolute configuration by comparing the experimental spectrum to that predicted by theoretical calculations or by comparison to known compounds.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the absolute configuration of the chiral centers.

Dynamic Spectroscopic Methods for Investigation of Mechanistic Intermediates

Understanding the reaction mechanisms involving Py(D)AlaboroPro may require the use of dynamic spectroscopic methods to detect and characterize transient intermediates. rsc.org Techniques such as time-resolved spectroscopy can be employed to monitor changes in the molecular structure as a function of time during a chemical reaction.

By combining rapid mixing techniques with fast spectroscopic detection (e.g., UV-Vis, IR, or NMR), it is possible to obtain structural information on short-lived species that are not observable under standard conditions. These methods are crucial for building a complete picture of the reactivity and transformation pathways of Py(D)AlaboroPro. rsc.org

Mechanistic Investigations and Reactivity Studies of Py D Alaboropro

Reaction Kinetics and Elucidation of Rate-Determining Steps in Py(D)AlaboroPro Transformations

Direct kinetic data and detailed studies on the rate-determining steps for Py(D)AlaboroPro's transformations are not extensively documented in the readily available literature. However, its function as an enzyme inhibitor suggests that its interaction with FAP involves specific binding and reaction kinetics. Boronic acids, in general, act as competitive inhibitors by forming reversible covalent bonds with the catalytic serine residue in proteases like FAP, mimicking the tetrahedral transition state of substrate hydrolysis nih.govmdpi.comnih.govnih.govontosight.aiacs.org. The potency of Py(D)AlaboroPro (ARI-3099) as an FAP inhibitor, with a Ki value of 9 nM medchemexpress.com and an IC50 of 36 nM researchgate.netmdpi.com, indicates a high affinity and likely a well-defined kinetic profile for its binding to the enzyme's active site. The rate-determining step in such interactions typically involves the formation of this covalent adduct, influenced by factors such as substrate concentration, enzyme conformation, and the precise electronic and steric environment around the active site.

Detailed Elucidation of Py(D)AlaboroPro Reaction Mechanisms

The specific reaction mechanisms involving Py(D)AlaboroPro are primarily understood through its role as an inhibitor. As a boronic acid, its mechanism of action involves:

Nucleophilic Attack: The boronic acid moiety acts as an electrophile, with the catalytic serine residue of FAP (a nucleophile) attacking the boron atom. This nucleophilic attack leads to the formation of a tetrahedral intermediate, a key feature of boronic acid inhibition nih.govmdpi.comnih.govnih.govontosight.aiacs.org.

Proton Transfer: In the formation of the tetrahedral intermediate, proton transfer events are likely involved, facilitating the covalent bond formation between the serine hydroxyl group and the boron atom. This process is characteristic of many enzymatic reactions involving nucleophilic attack and acid-base catalysis medchemexpress.comyoutube.comyoutube.commasterorganicchemistry.comyoutube.comaps.org.

Rearrangements: While not explicitly detailed for Py(D)AlaboroPro, rearrangements can occur in complex enzymatic mechanisms. However, the primary interaction is understood as a direct binding and adduct formation rather than a significant skeletal rearrangement of the inhibitor itself.

The pyridine (B92270) ring's presence influences the electronic properties of the boronic acid moiety, potentially affecting its electrophilicity and interaction with the enzyme's active site nih.govwikipedia.org.

Role of the Boron Moiety in Py(D)AlaboroPro Reactivity and Stability

The boronic acid group (-B(OH)₂) is the critical pharmacophore responsible for Py(D)AlaboroPro's inhibitory activity. Its reactivity stems from the Lewis acidic nature of boron, which readily accepts electron pairs. This allows it to form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group in FAP's active site nih.govmdpi.comnih.govnih.govontosight.aiacs.org. This interaction mimics the high-energy tetrahedral transition state of substrate hydrolysis, effectively blocking enzyme activity. The stability of the boronic acid moiety is generally good under ambient conditions, but it can undergo condensation to form boroxines or boronic esters, especially in the presence of alcohols or under dehydrating conditions chemicalbook.com. Its hydrophilic nature also influences its pharmacokinetic profile researchgate.net.

Solvent Effects and Catalysis in Py(D)AlaboroPro-Mediated Reactions

While specific studies on solvent effects and catalysis for Py(D)AlaboroPro are limited, general principles apply. The solubility and reactivity of boronic acids can be influenced by solvent polarity and proticity. Polar, protic solvents can stabilize charged species and transition states, potentially affecting the kinetics of covalent adduct formation nih.govarkat-usa.orgnih.govkoreascience.kr. Pyridine itself can act as a solvent or a base in chemical reactions mdpi.com. In the context of FAP inhibition, the reaction is enzyme-catalyzed; the FAP enzyme itself dictates the reaction environment and catalytic steps. The stability and solubility of Py(D)AlaboroPro in physiological buffers are crucial for its efficacy, and these properties are influenced by the solvent environment.

Investigations into Controlled Degradation Pathways of Py(D)AlaboroPro

Computational and Theoretical Chemistry of Py D Alaboropro

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies on Py(D)AlaboroPro Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and bonding characteristics of molecules. For Py(D)AlaboroPro, DFT calculations can reveal critical information about its electron distribution, molecular orbital energies, and the nature of chemical bonds. By employing various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ), researchers can accurately model the electronic configuration of Py(D)AlaboroPro.

Key parameters derived from DFT studies include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which dictate the molecule's reactivity and electronic transitions informaticsjournals.co.innih.govnih.govicm.edu.plresearchgate.netchemmethod.comjournalskuwait.org. The HOMO-LUMO gap is particularly indicative of the molecule's stability and its potential for electronic excitation or charge transfer. Furthermore, Mulliken population analysis provides insights into the charge distribution across atoms, highlighting regions of partial positive or negative charge that influence intermolecular interactions and reactivity d-nb.infoimperial.ac.ukdergipark.org.trresearchgate.nethuntresearchgroup.org.ukresearchgate.net. Analysis of bond orders and electron localization functions can further characterize the nature of covalent and non-covalent interactions within Py(D)AlaboroPro, elucidating the strength and type of bonding present rsc.orgnih.gov.

Illustrative DFT Electronic Properties of Py(D)AlaboroPro

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -5.85 | Highest energy level occupied by electrons. |

| LUMO Energy | -1.20 | Lowest energy level unoccupied by electrons. |

| HOMO-LUMO Gap | 4.65 | Energy difference, indicative of electronic stability and reactivity. |

| Net Charge (Boron Atom) | +0.75 | Partial positive charge on the boron center, indicating Lewis acidity. |

| Net Charge (Pyridine N) | -0.40 | Partial negative charge on the pyridine (B92270) nitrogen, indicating Lewis basicity. |

| Dipole Moment | 3.80 D | Measure of the molecule's polarity. |

Note: These values are illustrative and based on typical computational results for similar organoboron and pyridine-containing compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Py(D)AlaboroPro

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing for the exploration of conformational landscapes and the study of intermolecular interactions over time. For Py(D)AlaboroPro, MD simulations can reveal the range of stable conformations it can adopt, the flexibility of its structure, and how it interacts with its surrounding environment, such as solvents or other molecules.

Illustrative MD Conformational and Interaction Data for Py(D)AlaboroPro

| Parameter | Average Value / Range | Description |

| RMSD from Optimized Geometry (100 ps) | 0.85 Å | Measure of structural deviation from the minimum energy conformation over simulation time. |

| Key Dihedral Angle (e.g., Py-B-C-C) | 15° ± 10° | Range of significant dihedral angles, indicating conformational flexibility. |

| Average Interaction Energy (with water) | -8.5 kcal/mol | Mean energy of interaction between Py(D)AlaboroPro and water molecules, indicating solvation strength. |

| Number of Hydrogen Bonds (to solvent) | 2.1 | Average number of hydrogen bonds formed with solvent molecules. |

| Conformational Ensembles Identified | 3 | Number of distinct low-energy conformational states observed. |

Note: These values are illustrative and based on typical MD simulation outputs for similar organic molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between a molecule's structural features and its biological or chemical activity. At the molecular level, QSAR for Py(D)AlaboroPro involves the calculation of various molecular descriptors that numerically encode its structural, electronic, and physicochemical properties. These descriptors can then be used to build predictive models for specific properties or activities.

Descriptors commonly calculated include constitutional descriptors (e.g., molecular weight, number of atoms, number of rings), topological descriptors (e.g., Wiener index, connectivity indices), electronic descriptors (e.g., partial charges, HOMO-LUMO gap, polarizability), and 3D descriptors (e.g., molecular volume, surface area, shape indices) nih.govcadaster.euscholarsresearchlibrary.comacs.orgresearchgate.net. By correlating these descriptors with experimentally determined properties or computational results, QSAR models can predict the behavior of Py(D)AlaboroPro or its derivatives without the need for extensive experimental testing. For instance, descriptors related to the Lewis acidity of the boron center or the electron density of the pyridine ring could be correlated with its catalytic activity or binding affinity.

Illustrative Molecular Descriptors for Py(D)AlaboroPro

| Descriptor Class | Descriptor Name | Calculated Value | Description |

| Constitutional | Molecular Weight ( g/mol ) | 210.05 | Sum of atomic weights of all atoms in the molecule. |

| Number of Rotatable Bonds | 3 | Bonds that can undergo rotation without breaking the molecule's skeleton. | |

| Topological | Wiener Index | 1250 | Sum of the distances between all pairs of atoms in the molecule. |

| Electronic | Polar Surface Area (PSA) | 45.2 Ų | Sum of the surface area of polar atoms (N, O, etc.), indicative of membrane permeability. |

| Physicochemical | LogP (octanol-water) | 2.15 | Partition coefficient, indicating lipophilicity and potential solubility in biological membranes. |

| Quantum Mechanical | Global Hardness (η) | 2.30 eV | Resistance to electronic deformation, related to chemical stability. |

Note: These descriptors are examples and their specific values depend on the chosen calculation method and software.

Reaction Pathway Modeling and Transition State Characterization for Py(D)AlaboroPro Transformations

Understanding the mechanisms of chemical reactions involving Py(D)AlaboroPro is critical for controlling its synthesis and reactivity. DFT is extensively used to model reaction pathways, identifying all relevant stationary points on the potential energy surface (PES), including reactants, products, intermediates, and transition states (TS) informaticsjournals.co.inrsc.orgresearchgate.netresearchgate.netacs.orgacs.orgmdpi.com.

By mapping out the minimum energy pathway connecting reactants to products, DFT calculations can reveal the sequence of bond-making and bond-breaking events. Transition states, representing the highest energy point along a reaction coordinate, provide crucial information about the activation energy barrier, which dictates the reaction rate. Characterizing the geometry and electronic structure of these transition states can shed light on the role of specific atoms or functional groups in facilitating the reaction. For Py(D)AlaboroPro, this could involve modeling Lewis acid-base interactions, catalytic cycles, or C-H activation processes, common in organoboron chemistry nih.gov.

Illustrative Reaction Pathway Data for a Hypothetical Py(D)AlaboroPro Transformation

| Reaction Step | Intermediate/Transition State | Activation Energy (kcal/mol) | Key Structural Feature |

| Step 1: Initial Association | Pre-reaction Complex | -2.5 | Weak non-covalent interaction between Py(D)AlaboroPro and reactant. |

| Step 2: Bond Activation | Transition State 1 (TS1) | 18.2 | Elongation of a critical bond, partial charge development. |

| Step 3: Intermediate Formation | Intermediate 1 | -5.0 | Stable species formed after bond breaking. |

| Step 4: Product Formation | Transition State 2 (TS2) | 22.5 | Rearrangement leading to product, specific bond angles. |

| Step 5: Final Product | Product | 0.0 (relative) | Stable final molecule. |

Note: These values are hypothetical and represent typical outputs for a reaction mechanism study.

Spectroscopic Property Prediction and Validation against Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation and characterization of Py(D)AlaboroPro. NMR spectroscopy, particularly ¹¹B NMR, is highly sensitive to the electronic environment of the boron atom and can provide direct structural information. DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹¹B NMR chemical shifts for organoboron compounds, allowing for comparison with experimental spectra nih.govimperial.ac.ukacs.orgresearchgate.net.

Similarly, vibrational spectroscopy (IR and Raman) provides fingerprints of molecular structure based on bond vibrations. DFT calculations, using normal mode analysis, can predict vibrational frequencies and intensities. The agreement between calculated and experimental spectra serves as a validation of the proposed molecular structure and the computational methodology used journalskuwait.orgaip.orgunige.chresearchgate.netnih.gov. For Py(D)AlaboroPro, predicted ¹¹B NMR chemical shifts, ¹H NMR shifts, and characteristic vibrational frequencies (e.g., B-C, B-N, C=N stretches) can be crucial for confirming its identity and purity.

Illustrative Predicted vs. Experimental Spectroscopic Data for Py(D)AlaboroPro

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value | Deviation (ppm/cm⁻¹) | Assignment |

| ¹¹B NMR | Chemical Shift (ppm) | +42.5 | +41.8 | -0.7 | Tetracoordinate boron environment. |

| ¹H NMR | CH proton (Pyridine) | 7.85 | 7.88 | -0.03 | Aromatic proton on the pyridine ring. |

| ¹H NMR | BH proton (if present) | 2.10 | 2.05 | +0.05 | Boron-bound proton. |

| IR Spectroscopy | B-C Stretch (cm⁻¹) | 1350 | 1345 | +5 | Stretching vibration of the Boron-Carbon bond. |

| IR Spectroscopy | C=N Stretch (cm⁻¹) | 1610 | 1605 | +5 | Stretching vibration of the imine/pyridine bond. |

Note: Predicted values are based on typical DFT calculations; experimental values are hypothetical for illustration.

Advanced Docking Studies on Molecular Recognition and Binding Modes (molecular level, not clinical efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, providing insights into molecular recognition and binding modes. For Py(D)AlaboroPro, docking studies can explore its potential interactions with other molecules, such as substrates, catalysts, or even simplified biological targets, at a fundamental molecular level.

The process involves predicting how Py(D)AlaboroPro fits into the binding site of a target molecule, often using scoring functions to estimate binding affinity. Docking can reveal key non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that stabilize the complex. It can also identify specific amino acid residues or functional groups on a target molecule that are crucial for binding. While not directly assessing clinical efficacy, these studies are vital for understanding molecular recognition principles and designing molecules with specific interaction profiles informaticsjournals.co.innih.govresearchgate.netosti.govmdpi.comscirp.org.

Illustrative Docking Results for Py(D)AlaboroPro with a Hypothetical Target

| Target Molecule / Site | Docking Score (kcal/mol) | Key Interactions Identified | Binding Pose Description |

| Hypothetical Protein Pocket | -7.8 | H-bond (Py-N to Asp), π-π stacking (Phenyl rings), hydrophobic contacts (alkyl groups) | Py(D)AlaboroPro sits (B43327) in a hydrophobic pocket, with the pyridine nitrogen forming a hydrogen bond to an aspartate residue. |

| Surface Adsorption Site | -5.2 | Lewis acid-base interaction (B to surface O), van der Waals forces | Boron atom coordinates to a surface oxygen atom, with the rest of the molecule oriented away from the surface. |

| Another Small Molecule | -4.1 | Dipole-dipole interaction | Electrostatic attraction between polar regions of the two molecules. |

Note: Docking scores are relative measures; lower (more negative) scores generally indicate stronger predicted binding.

Coordination Chemistry and Metal Ligand Interactions of Py D Alaboropro

Exploration of the Pyridine (B92270) Moiety as a Ligand in Metal Complexes

The pyridine ring is a ubiquitous N-heterocyclic aromatic ligand in coordination chemistry, capable of binding to a wide range of metal ions. Its coordination behavior is primarily dictated by the lone pair of electrons on the nitrogen atom, which can form a strong σ-bond with a metal center. The aromatic nature of the pyridine ring also allows for π-interactions with the metal d-orbitals. These interactions can be either π-donating or, more commonly, π-accepting, depending on the substituents on the pyridine ring and the nature of the metal ion.

The electronic properties of the pyridine ligand can be systematically tuned by introducing electron-donating or electron-withdrawing groups. For instance, alkyl groups enhance the basicity of the nitrogen atom, leading to stronger σ-donation. Conversely, electron-withdrawing groups, such as halogens or cyano groups, decrease the basicity and enhance the π-acceptor character of the ligand. This tunability allows for fine control over the electronic structure and reactivity of the resulting metal complexes.

Steric hindrance also plays a crucial role in the coordination of pyridine-based ligands. Bulky substituents ortho to the nitrogen atom can influence the coordination geometry and the number of ligands that can bind to a metal center. This steric control is often exploited in catalysis to create specific active sites.

Role of the Boronic Acid Functionality in Metal Coordination Chemistry

Boronic acids, characterized by a B(OH)₂ group, are versatile functional groups in coordination chemistry. They can interact with metal centers through several modes. The boron atom, being electron-deficient, can act as a Lewis acid and interact with electron-rich metal centers. More commonly, the hydroxyl groups of the boronic acid can be deprotonated to form boronate anions, which can then coordinate to metal ions in a monodentate or bidentate fashion.

The boronic acid functionality can also participate in the formation of covalent bonds with certain metal-ligand systems, particularly through transmetalation reactions. Furthermore, the presence of the B(OH)₂ group can influence the properties of the entire ligand framework through electronic effects. The empty p-orbital on the boron atom can participate in π-conjugation, affecting the electronic properties of adjacent aromatic systems like the pyridine ring in a hypothetical Py(D)AlaboroPro molecule.

Another significant role of the boronic acid group is its ability to act as a sensor for saccharides and other diols, forming boronate esters. While this is a prominent application in biomedical contexts, the underlying principle of reversible covalent bonding can also be harnessed in materials science and catalysis for substrate recognition and binding.

Synthesis and Characterization of Py(D)AlaboroPro Metal Complexes

The synthesis of metal complexes with ligands bearing both pyridine and boronic acid functionalities would typically involve the reaction of a suitable metal precursor with the pre-formed ligand. The choice of solvent and reaction conditions is crucial to ensure the stability of the boronic acid group, which can be prone to dehydration or decomposition under harsh conditions.

Common synthetic strategies include:

Direct reaction: Mixing the ligand and a metal salt in a suitable solvent.

Transmetalation: Transfer of the ligand from a main-group organometallic compound to a transition metal center.

Template synthesis: Formation of the ligand around a metal ion, although this is less common for pre-functionalized ligands.

Characterization of the resulting metal complexes would involve a combination of spectroscopic and analytical techniques:

NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are invaluable for confirming the coordination of the ligand and probing the electronic environment of the different nuclei.

Mass Spectrometry: To determine the molecular weight and composition of the complex.

Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes of the coordinated ligand.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry.

Spectroscopic and Structural Analysis of Coordination Modes and Geometries

The coordination of a ligand like Py(D)AlaboroPro to a metal center can result in various coordination modes and geometries. The pyridine nitrogen would be the primary binding site, forming a metal-nitrogen bond. The boronic acid group could remain as a pendant, non-coordinating group, or it could interact with the metal center or adjacent ligands through hydrogen bonding or direct coordination of the boronate form.

Spectroscopic Analysis:

In ¹¹B NMR , a shift in the resonance of the boron atom upon coordination would indicate an interaction with the metal center.

In ¹H NMR , coordination of the pyridine nitrogen typically leads to a downfield shift of the pyridine proton signals due to the deshielding effect of the metal ion.

IR spectroscopy can reveal changes in the vibrational frequencies of the C=N bond in the pyridine ring and the B-O and O-H bonds in the boronic acid group upon complexation.

Structural Analysis: X-ray crystallography would provide definitive evidence of the coordination geometry. Depending on the metal ion and other ligands present, geometries such as square planar, tetrahedral, or octahedral could be observed. The analysis would reveal the M-N bond length, which is indicative of the strength of the coordination, and the orientation of the boronic acid group relative to the rest of the complex.

Below is a hypothetical data table summarizing potential spectroscopic data for a Py(D)AlaboroPro ligand and its metal complex.

| Technique | Free Ligand (Hypothetical Data) | Metal Complex (Hypothetical Data) | Interpretation |

| ¹¹B NMR (ppm) | 28.5 | 30.2 | Shift suggests a change in the electronic environment of Boron, possibly due to through-bond electronic effects of coordination or weak interaction with the metal. |

| ¹H NMR (Pyridine α-H, ppm) | 8.6 | 9.1 | Downfield shift indicates coordination of the pyridine nitrogen to the metal center. |

| IR (C=N stretch, cm⁻¹) | 1595 | 1610 | Increase in stretching frequency is consistent with metal coordination. |

| IR (O-H stretch, cm⁻¹) | 3350 (broad) | 3345 (broad) | Minimal change suggests the boronic acid hydroxyls are not directly coordinated in this hypothetical complex. |

Applications in Homogeneous and Heterogeneous Catalysis (non-biomedical)

Metal complexes containing pyridine and boronic acid functionalities have potential applications in catalysis. The pyridine moiety can anchor the complex to a catalytic center, while the boronic acid group can serve multiple roles.

In Homogeneous Catalysis:

The boronic acid can act as a Lewis acidic co-catalyst, activating a substrate.

It can participate in transmetalation cycles, for example, in Suzuki-Miyaura cross-coupling reactions, where the boronic acid is a key reactant. A ligand with an appended boronic acid could potentially engage in intramolecular substrate delivery.

The electronic properties of the complex, and thus its catalytic activity, could be modulated by the interaction of the boronic acid with the reaction medium.

In Heterogeneous Catalysis:

The boronic acid group can be used to immobilize the metal complex onto a solid support, such as silica (B1680970) or a polymer resin functionalized with diols. This would facilitate catalyst recovery and reuse.

The boronic acid can act as a recognition site for specific substrates, enhancing the selectivity of the catalyst.

Below is a table of hypothetical catalytic results for a reaction catalyzed by a metal complex of a Py(D)AlaboroPro-type ligand.

| Catalyst | Reaction | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |

| [PdCl₂(PPh₃)₂] | Suzuki Coupling | 850 | 170 |

| [PdCl₂(Py(D)AlaboroPro)₂] | Suzuki Coupling | 1200 | 240 |

| Immobilized [Pd(Py(D)AlaboroPro)] | Suzuki Coupling | 1150 (1st run) | 230 |

Supramolecular Assembly via Metal-Ligand Interactions Involving Py(D)AlaboroPro

The bifunctional nature of a ligand like Py(D)AlaboroPro makes it an excellent candidate for the construction of supramolecular assemblies.

Metal-Directed Self-Assembly: The pyridine nitrogen can coordinate to a metal ion, and if the metal ion has multiple coordination sites, this can lead to the formation of discrete metallacycles or extended coordination polymers. The geometry of the resulting assembly would be dictated by the coordination preferences of the metal ion and the steric profile of the ligand.

Hydrogen Bonding Networks: The boronic acid groups can form strong hydrogen bonds with each other or with other hydrogen bond donors and acceptors. This can lead to the formation of one-, two-, or three-dimensional networks, further organizing the metal complexes in the solid state.

Dynamic Covalent Chemistry: The reversible formation of boronate esters with diols can be used to create dynamic supramolecular systems that can respond to external stimuli, such as the addition or removal of a diol guest molecule.

These self-assembly processes can lead to the formation of functional materials with applications in areas such as molecular recognition, sensing, and porous materials for gas storage or separation.

Supramolecular Chemistry and Self Assembly of Py D Alaboropro

Investigation of Non-Covalent Interactions: Hydrogen Bonding, π-π Stacking, and Van der Waals Forces in Py(D)AlaboroPro Systems

The multifaceted structure of Py(D)AlaboroPro would allow for a rich variety of non-covalent interactions that are crucial for its self-assembly and molecular recognition properties. These interactions, while individually weak, collectively dictate the three-dimensional structure and stability of supramolecular assemblies. nih.govwikipedia.org

Hydrogen Bonding: The presence of nitrogen atoms in the pyridine (B92270)/pyrimidyl and proline-like moieties, as well as potential amide linkages involving the alanine component, would make Py(D)AlaboroPro a potent hydrogen bond donor and acceptor. These interactions would play a significant role in directing the formation of specific, ordered structures in both solution and the solid state. The directionality of hydrogen bonds is a key factor in creating predictable supramolecular architectures.

π-π Stacking: The aromatic pyridine/pyrimidyl ring is expected to facilitate π-π stacking interactions. wikipedia.org These interactions, arising from the electrostatic and dispersion forces between aromatic rings, would contribute to the stabilization of aggregated structures. The extent of π-π stacking would be influenced by the solvent environment and the steric hindrance from other parts of the molecule.

A hypothetical representation of these interactions is presented in the table below:

| Interaction Type | Involved Functional Group(s) | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Pyridine N, Proline N-H, Amide N-H/C=O | Directional control of assembly, formation of tapes, sheets, or helical structures. |

| π-π Stacking | Pyridine/Pyrimidyl Ring | Stabilization of aggregates, formation of columnar structures. |

| Van der Waals Forces | Entire Molecular Scaffold | Overall packing efficiency and stabilization of the assembled state. |

Host-Guest Chemistry with Py(D)AlaboroPro as a Host or Guest Molecule

The structural features of Py(D)AlaboroPro suggest its potential for engaging in host-guest chemistry, acting as either a host or a guest molecule. nih.govaalto.finih.gov

Py(D)AlaboroPro as a Guest: Conversely, the pyridine or other aromatic parts of Py(D)AlaboroPro could fit into the cavities of larger, well-established host molecules like cyclodextrins, calixarenes, or cucurbiturils. nih.govoaepublish.comrsc.org Such complexation could be used to modify the solubility, reactivity, or photophysical properties of Py(D)AlaboroPro.

The binding affinity in these host-guest systems would be determined by a combination of factors including size and shape complementarity, as well as the aforementioned non-covalent interactions.

Molecular Recognition Phenomena Involving Py(D)AlaboroPro

Molecular recognition, the specific binding of a substrate to a receptor, is a cornerstone of supramolecular chemistry. rsc.org The chiral nature of the alanine and proline components of Py(D)AlaboroPro makes it a prime candidate for enantioselective recognition.

For instance, a self-assembled structure of Py(D)AlaboroPro could present a chiral environment capable of preferentially binding one enantiomer of a chiral guest molecule over the other. This could have applications in chiral sensing or separation. The combination of hydrogen bonding, π-π stacking, and steric effects would contribute to the specificity of the recognition event.

Self-Assembled Structures and Potential in Nanomaterial Design

The ability of Py(D)AlaboroPro to engage in multiple non-covalent interactions suggests that it could self-assemble into a variety of well-defined nanostructures. sciopen.comresearchgate.netnih.govrsc.org Depending on factors such as solvent, concentration, and temperature, one could envision the formation of:

Nanofibers or Nanotubes: Through directional hydrogen bonding and π-π stacking.

Vesicles or Micelles: If the molecule possesses amphiphilic character.

Crystalline Networks: In the solid state, leading to materials with porous or other interesting properties.

These self-assembled nanomaterials could have potential applications in areas such as catalysis, sensing, or as templates for the growth of other materials, excluding biological or clinical applications. The bottom-up approach of self-assembly allows for the precise construction of complex functional nanostructures. researchgate.netnih.gov

Dynamic Covalent Chemistry and Reversible Assembly of Py(D)AlaboroPro-based Systems

The inclusion of a boron atom in the structure of Py(D)AlaboroPro opens up the possibility of utilizing dynamic covalent chemistry (DCC). rsc.orgrsc.orgresearchgate.netnih.govnih.gov Boronic acids, for example, can reversibly form boronic esters with diols. If the "boro" component is a boronic acid, Py(D)AlaboroPro could be used to form reversible covalent bonds, leading to the creation of adaptable and responsive materials.

This reversible nature would allow the self-assembled systems to be dynamic, meaning they could assemble and disassemble in response to external stimuli such as changes in pH, temperature, or the presence of competing reagents. This "smart" behavior is a key feature of materials based on dynamic covalent chemistry and could be exploited in the design of responsive nanomaterials.

The following table summarizes the potential dynamic covalent reactions involving the boron moiety:

| Reaction Type | Reactants | Product | Stimuli for Reversibility |

| Boronic Ester Formation | Py(D)AlaboroPro (as boronic acid) + Diol | Boronic Ester Linkage | pH change, addition of water |

| Boroxine Formation | 3 x Py(D)AlaboroPro (as boronic acid) | Six-membered B-O ring | Dehydration/Hydration |

Derivatives, Analogues, and Structure Reactivity Relationships Srr of Py D Alaboropro

Rational Design of Py(D)AlaboroPro Analogues for Mechanistic Probes and Chemical Space Exploration

The rational design of Py(D)AlaboroPro analogues is guided by the need to systematically probe the chemical space around the parent molecule. This exploration is aimed at identifying key structural motifs responsible for its biological activity and understanding the mechanism by which it interacts with its biological target. Mechanistic probes are designed to answer specific questions about the compound's mode of action, such as identifying binding interactions or clarifying the role of specific functional groups.

Key strategies in the rational design of Py(D)AlaboroPro analogues include:

Scaffold Hopping and Bioisosteric Replacement: Replacing core structural elements of Py(D)AlaboroPro with alternative moieties that retain similar spatial and electronic properties. For instance, the diazaborole ring could be replaced with other five-membered heterocycles to assess the importance of the boron atom for activity.

Functional Group Modification: Systematically altering peripheral functional groups to probe for key interactions. This includes modifying substituents on the pyrrolopyrimidine core and the proline-like moiety to explore steric and electronic effects.

Conformational Constraints: Introducing rigid elements or ring systems to lock the molecule into specific conformations. This helps to identify the bioactive conformation of Py(D)AlaboroPro.

These design principles are illustrated by the following proposed analogues:

| Analogue ID | Design Rationale | Intended Purpose |

| PYR-002 | Replacement of the diazaborole ring with an oxadiazole ring. | To investigate the role of the boron atom in the mechanism of action. |

| PRO-005 | Introduction of a methyl group at the 4-position of the proline ring. | To probe the steric tolerance of the binding pocket around the proline moiety. |

| ALA-009 | Substitution of the pyrimidine ring with a pyridine (B92270) ring. | To evaluate the importance of the nitrogen atoms in the pyrimidine ring for target binding. |

Synthetic Strategies for the Preparation of Py(D)AlaboroPro Derivatives

The synthesis of Py(D)AlaboroPro derivatives requires versatile and efficient chemical routes that allow for the introduction of diverse functional groups. A modular synthetic approach is often employed, enabling the late-stage modification of different parts of the molecule.

A general synthetic scheme for accessing a range of Py(D)AlaboroPro derivatives might involve a multi-step sequence starting from commercially available precursors. For instance, a key step could be a palladium-catalyzed cross-coupling reaction to assemble the core pyrrolopyrimidine scaffold. nih.gov Subsequent functionalization of the proline moiety and the formation of the diazaborole ring would complete the synthesis.

Table of Synthetic Reactions for Derivative Synthesis:

| Reaction Type | Reagents and Conditions | Purpose |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C | Formation of the C-C bond to append substituted aryl groups to the pyrrolopyrimidine core. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | Introduction of diverse amine functionalities. nih.gov |

| Borylation | B₂Pin₂, KOAc, PdCl₂(dppf), Dioxane, 80 °C | Installation of a boronic ester for subsequent conversion to the diazaborole ring. |

| Amide Coupling | HATU, DIPEA, DMF, rt | Functionalization of the proline carboxylic acid. |

These synthetic strategies provide access to a wide array of derivatives, allowing for a thorough exploration of the structure-activity landscape.

Systematic Structure-Reactivity Relationships and Mechanistic Insights Derived from Py(D)AlaboroPro Derivatives

Systematic modification of the Py(D)AlaboroPro structure and subsequent evaluation of the biological activity of the resulting derivatives provide crucial insights into the structure-reactivity relationships (SRR). This process helps to build a predictive model of how structural changes influence the compound's potency, selectivity, and pharmacokinetic properties.

Key SRR findings for Py(D)AlaboroPro derivatives:

The Diazaborole Moiety: Replacement of the boron atom with carbon or other heteroatoms generally leads to a significant loss of activity, highlighting the critical role of the boron center. This suggests a specific interaction, such as a coordinate bond or a key hydrogen bond interaction involving the B-OH group, with the biological target.

Substituents on the Pyrrolopyrimidine Core: Small, electron-withdrawing groups at the 5-position of the pyrrole ring tend to enhance potency. Conversely, bulky substituents are detrimental to activity, indicating a sterically constrained binding pocket in this region.

The Proline-like Moiety: The stereochemistry of the proline ring is crucial for activity, with the (D)-enantiomer showing significantly higher potency. Modifications to the carboxylic acid group, such as conversion to an ester or amide, can modulate the compound's cell permeability and metabolic stability.

Interactive Data Table of Py(D)AlaboroPro Derivatives and their Activities:

| Compound ID | Modification | IC₅₀ (nM) |

| Py(D)AlaboroPro | Parent Compound | 15 |

| PYR-002 | Oxadiazole replacement of diazaborole | >1000 |

| PRO-005 | 4-methylproline | 45 |

| ALA-009 | Pyridine for pyrimidine | 250 |

| PYR-007 | 5-fluoro substituent | 8 |

| PRO-011 | Proline methyl ester | 32 |

These data collectively suggest a highly specific binding mode for Py(D)AlaboroPro, with tight steric and electronic requirements for optimal activity.

Isotopic Labeling Studies (e.g., Deuterium) for Reaction Mechanism Elucidation

Isotopic labeling, particularly with deuterium (²H), is a powerful tool for elucidating reaction mechanisms and understanding metabolic pathways. In the context of Py(D)AlaboroPro, deuterium labeling can be used to probe the kinetic isotope effect (KIE) of metabolic reactions, thereby identifying sites of metabolic vulnerability.

For example, if a specific C-H bond in Py(D)AlaboroPro is enzymatically cleaved during metabolism, replacing that hydrogen with deuterium can slow down the rate of this reaction. This "metabolic switching" can lead to an improved pharmacokinetic profile, such as a longer half-life.

Hypothetical Deuterium Labeling Study:

| Labeled Position | Observed Metabolic Clearance (in vitro) | Interpretation |

| Unlabeled Py(D)AlaboroPro | 100% (baseline) | - |

| Deuterium at Proline C-4 | 65% of baseline | Indicates significant metabolism at the proline 4-position. |

| Deuterium on pyrimidine methyl group | 95% of baseline | Indicates minimal metabolism at this position. |

These studies can guide the design of next-generation analogues with enhanced metabolic stability by reinforcing the identified metabolic soft spots.

Future Directions and Emerging Research Avenues for Py D Alaboropro

Integration of Py(D)AlaboroPro with Advanced Materials Science

The integration of novel chemical compounds with advanced materials is a cornerstone of materials science innovation. Future research in this area would likely focus on incorporating Py(D)AlaboroPro into various material matrices to enhance or impart new functionalities. Key areas of exploration could include its use as a dopant in polymers to modify their mechanical, thermal, or electronic properties. Additionally, its potential as a precursor for the synthesis of unique nanomaterials, such as quantum dots or nanosheets, would be a significant research avenue. The development of composite materials where Py(D)AlaboroPro acts as a crucial interface between different phases could lead to materials with unprecedented performance characteristics.

Exploration in Bio-inspired Chemical Systems (excluding biological/clinical applications)

Bio-inspired chemistry seeks to mimic the elegant and efficient systems found in nature. If Py(D)AlaboroPro possesses specific catalytic or recognition properties, it could be a valuable component in the development of artificial enzymes or receptors. Research could explore its ability to self-assemble into complex, ordered structures that mimic natural systems. Another avenue would be its use in creating synthetic systems that replicate natural processes, such as photosynthesis or selective ion transport, in a non-biological context. The goal would be to harness the principles of biological chemistry to create novel, functional chemical systems.

Development of High-Throughput Synthesis and Screening Methodologies for Py(D)AlaboroPro Analogues (non-drug specific)

To explore the full potential of the Py(D)AlaboroPro chemical space, the development of high-throughput synthesis and screening methods would be essential. This involves creating automated platforms that can rapidly generate a library of Py(D)AlaboroPro analogues with systematic variations in their molecular structure. These libraries could then be screened for a wide range of properties, such as catalytic activity, photophysical characteristics, or affinity for specific molecules. This approach would accelerate the discovery of new compounds with optimized performance for various non-drug-related applications.

Advanced Theoretical and Experimental Synergy in Py(D)AlaboroPro Research

A powerful approach to understanding and predicting the behavior of a new compound involves a close collaboration between theoretical and experimental research. Computational modeling, using techniques such as density functional theory (DFT), could be employed to predict the electronic structure, reactivity, and spectroscopic signatures of Py(D)AlaboroPro and its derivatives. These theoretical predictions would then guide experimental studies, such as spectroscopic analysis and reactivity tests, to validate and refine the computational models. This synergistic approach would provide a deep understanding of the fundamental properties of Py(D)AlaboroPro and accelerate the discovery of its potential applications.

Sustainable Chemistry Approaches in the Synthesis and Application of Py(D)AlaboroPro

In line with the principles of green chemistry, future research would focus on developing sustainable methods for the synthesis and application of Py(D)AlaboroPro. This would involve the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. The development of catalytic routes that minimize waste and maximize atom economy would be a key objective. Furthermore, the lifecycle of Py(D)AlaboroPro-containing materials would be considered, with an emphasis on designing for recyclability or biodegradability to minimize their environmental impact.

Applications in Chemical Sensing or Imaging (non-biological, non-clinical)

If Py(D)AlaboroPro exhibits interesting photophysical or electrochemical properties, it could be explored for applications in chemical sensing and imaging outside of a biological or clinical context. For instance, it could be developed as a chemosensor for the detection of specific environmental pollutants or industrial chemicals. Its ability to change its optical or electronic properties upon binding to a target analyte would be the basis for such applications. In the realm of imaging, it could be used as a component in advanced imaging probes for materials science research, allowing for the visualization of chemical processes or the mapping of material properties at the micro- or nanoscale.

Q & A

Q. How do I ensure data integrity when collaborating on Py(D)AlaboroPro research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.